2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C7H9Cl2NOS |
|---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3 |
InChI Key |
IXXLNNZFPSXQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Derivative Preparation
Thiophene derivatives, such as 2,5-dichlorothiophene-3-carbonyl compounds, can be synthesized through various methods, including direct chlorination of thiophene followed by carbonylation reactions. These derivatives serve as key intermediates for further functionalization.
Methoxyethylamine Synthesis
Methoxyethylamine, a crucial component of the target compound, can be prepared using methods like the reaction of ethanolamine with methanol under alkaline conditions or through more complex routes involving benzyl imine intermediates.
Challenges and Considerations
- Regioselectivity : Ensuring the correct substitution pattern on the thiophene ring can be challenging.
- Stability : Thiophene derivatives may be sensitive to light and air, requiring careful handling.
- Toxicity : Chlorinated compounds can be hazardous; proper safety measures are essential.
Data Table: Properties of Key Components
| Compound | Molecular Formula | Molecular Weight | Boiling Point |
|---|---|---|---|
| This compound | C₇H₉Cl₂NOS | 226.12 g/mol | N/A |
| 2-Methoxyethylamine | C₃H₉NO | 75.11 g/mol | 95 °C |
Chemical Reactions Analysis
Acylation Reactions
The primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a hallmark reaction for amines, proceeding via nucleophilic attack on the electrophilic carbonyl carbon .
Example Reaction:
Alkylation Reactions
The amine can undergo alkylation with alkyl halides, forming secondary or tertiary amines. Excess alkylating agents or controlled stoichiometry are critical to avoid over-alkylation .
Example Reaction:
Condensation with Carbonyl Compounds
The amine forms Schiff bases or enamines via condensation with aldehydes/ketones. These intermediates are pivotal in multicomponent reactions .
Example Reaction:
| Carbonyl Partner | Product | Conditions |
|---|---|---|
| Formaldehyde | N-(Hydroxymethyl) derivative | Acidic or neutral conditions . |
| Benzaldehyde | N-Benzylidene imine | Requires dehydrating agents (e.g., MgSO₄) . |
Coupling Reactions
The amine participates in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to form aryl amines . The methoxy group may stabilize intermediates or modulate electronic effects.
Example Reaction:
| Aryl Halide (Ar-X) | Catalyst System | Notes |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, XPhos | Yields depend on steric/electronic factors . |
| 2-Iodonaphthalene | Pd₂(dba)₃, BINAP | Elevated temperatures (80–100°C) . |
Heterocycle Formation
The amine may engage in cyclization reactions to form pyrroles, imidazolines, or benzimidazoles .
Example Pathway (Imidazoline Synthesis):
| Reagents/Conditions | Product | Yield (Analogous Reactions) |
|---|---|---|
| CS₂, CH₃I, NaOH | Dimethyl dithiocarbamate | ~60–70% (based on ) |
| Ethylenediamine, Δ | 2-Iminoimidazoline | Requires prolonged heating . |
Electrophilic Aromatic Substitution
Example Reaction:
| Electrophile | Position of Substitution | Notes |
|---|---|---|
| HNO₃ | Para to existing Cl (if activated) | Low reactivity expected due to Cl . |
| Br₂, FeCl₃ | Unlikely under standard conditions | Ring deactivation prevents bromination . |
Nucleophilic Aromatic Substitution
Chlorine substituents on the thiophene may undergo replacement with strong nucleophiles (e.g., amines, alkoxides) under high temperatures or microwave irradiation.
Example Reaction:
| Nucleophile | Conditions | Notes |
|---|---|---|
| Piperidine | CuI, 150°C, DMF | Limited literature support . |
| Methoxide | Microwave, 180°C | Possible dechlorination . |
Scientific Research Applications
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s dichlorinated thiophene ring and methoxyethanamine side chain contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene/Phenyl Ring
Thiophene vs. Phenyl Ring Derivatives
- 2-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine (): Replaces the thiophene ring with a phenyl ring. Molecular formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol).
- 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (): Features a monochloro-substituted thiophene. Molecular formula: C₇H₉ClNOS (MW: 191.68 g/mol). Reduced halogenation may decrease steric hindrance, enhancing receptor binding compared to the dichloro analog.
Substituent Position and Halogenation
Functional Group Modifications
Methoxy vs. Hydroxy Groups
- 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol (): Replaces the methoxy group with a hydroxyl group. Molecular formula: C₆H₆Cl₂OS (MW: 197.08 g/mol).
Amine vs. Amide Derivatives
- N-(2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethyl)-2-chloroacetamide (): Molecular formula: C₉H₁₀Cl₃NO₂S (MW: 302.61 g/mol). Amide formation reduces basicity, altering pharmacokinetics and receptor affinity compared to the primary amine.
Pharmacological and Behavioral Comparisons
Self-Administration Potential
- 2-Cl-4,5-MDMA and 3,4-MDPHP (): Phenethylamine and cathinone analogs with halogen and methoxy substituents. Failed to induce sustained self-administration in rats, suggesting structural features (e.g., methoxy placement) may reduce abuse liability. Contrasts with MDPV, a cathinone with robust self-administration due to a pyrrolidine ring .
Receptor Binding Profiles
- 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine) (): Molecular formula: C₁₁H₁₇NO₂ (MW: 195.26 g/mol). Binds to serotonin (5-HT₂A) receptors with high affinity. The dichlorothiophene analog may exhibit altered selectivity due to sulfur’s electronegativity and ring planarity .
Structural and Physicochemical Data Table
Key Findings and Implications
Thiophene vs.
Halogenation Impact: Dichloro substitution increases steric hindrance, possibly reducing receptor binding compared to monochloro derivatives .
Functional Groups : The methoxy group balances solubility and lipophilicity, whereas fluoro substituents () enhance bioavailability but may alter toxicity profiles.
Pharmacological Potential: Structural similarities to 2C-D suggest serotonin receptor activity, but halogenation and heterocyclic rings may shift selectivity .
Biological Activity
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine (CAS Number: 1935295-22-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₉Cl₂NOS
- Molecular Weight : 226.12 g/mol
- Structure : The compound features a thiophene ring with dichloro substitutions and a methoxyethanamine side chain, contributing to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiophene derivatives, including this compound. The presence of the thiophene ring is often linked to enhanced antimicrobial properties due to its ability to interact with microbial cell membranes.
| Study | Findings |
|---|---|
| Al-Masri et al. (2024) | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Geyer et al. (2024) | Highlighted the compound's effectiveness in inhibiting fungal growth in vitro. |
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 Prostate Cancer | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 Breast Cancer | 20 | Inhibition of cell proliferation and migration |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic pathways in pathogens or cancer cells.
- Interference with Cell Signaling : It can alter signaling pathways that regulate cell survival and proliferation, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : By promoting ROS production, the compound may induce oxidative stress in cells, contributing to its anticancer effects.
Case Studies
-
Antibacterial Efficacy :
- A study conducted by Al-Refai et al. (2024) evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability upon treatment with the compound, suggesting its potential as a therapeutic agent for bacterial infections.
-
Anticancer Activity :
- In vitro studies on PC-3 prostate cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, as reported by Geyer et al. (2024).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenation of the thiophene ring followed by methoxy group introduction via nucleophilic substitution. Optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for cross-coupling). Intermediate purity must be validated using TLC or HPLC before proceeding to amine functionalization. Post-synthetic purification via recrystallization or column chromatography ensures high yields .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C) to confirm substituent positions on the thiophene ring and methoxy group.
- LC-MS/MS to verify molecular weight and detect impurities (LOQs ≤ 20 ng/mL are achievable) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Perform reactions in fume hoods due to volatile intermediates. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities to prevent environmental release .
Advanced Research Questions
Q. How does the electronic nature of the dichlorothiophene moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups activate the thiophene ring toward electrophilic substitution but may hinder nucleophilic attack. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids under Pd catalysis demonstrates regioselectivity .
Q. What analytical challenges arise in detecting trace metabolites of this compound in biological systems, and how can they be resolved?
- Methodological Answer : Metabolites (e.g., dechlorinated or demethylated derivatives) require derivatization (e.g., with CNBF in ) to enhance detectability. LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity, while HRMS (high-resolution MS) differentiates isobaric interferences. Use isotopically labeled internal standards for quantification .
Q. How can environmental persistence and ecotoxicological risks be assessed?
- Methodological Answer : Follow OECD guidelines for biodegradation studies (e.g., 301F) under aerobic/anaerobic conditions. Toxicity assays using Daphnia magna or algae models quantify EC₅₀ values. Computational tools like EPI Suite estimate bioaccumulation potential (log P) and persistence (t½) .
Q. What strategies are effective in resolving contradictory data regarding receptor binding affinity?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Use orthogonal methods:
- Radioligand binding assays (competitive vs. saturation).
- Functional assays (cAMP/GTPγS for GPCRs).
- Structural studies (cryo-EM) to map binding pockets .
Q. How can researchers design stability studies to evaluate degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):
- Expose the compound to 40°C/75% RH for 6 months.
- Monitor degradation via HPLC-UV and identify products using HRMS.
- Kinetic modeling (Arrhenius equation) predicts shelf-life .
Methodological Best Practices
- Data Reporting : Adopt IUPAC guidelines for documenting synthetic yields, spectral data, and statistical uncertainty. Include raw data (e.g., NMR FID files) in supplementary materials .
- Ethical Compliance : Ensure all biological studies comply with institutional ethics approvals. Disclose conflicts of interest and adhere to open-access data policies when applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
